molecular formula C11H10ClN3O B12900417 2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 88137-73-9

2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B12900417
CAS No.: 88137-73-9
M. Wt: 235.67 g/mol
InChI Key: DRBUAMBQPRCYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone is a chemical compound with a complex structure that includes a chloro group, a tolyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone typically involves the reaction of 1-(p-tolyl)-1H-1,2,3-triazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products

    Nucleophilic substitution: Formation of substituted ethanones.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydrotriazoles.

Scientific Research Applications

2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for molecules with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-methylphenyl)ethanone: Similar structure but lacks the triazole ring.

    1-(p-Tolyl)-1H-1,2,3-triazole: Similar structure but lacks the chloroacetyl group.

Uniqueness

2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone is unique due to the presence of both the chloroacetyl group and the triazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

88137-73-9

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

2-chloro-1-[1-(4-methylphenyl)triazol-4-yl]ethanone

InChI

InChI=1S/C11H10ClN3O/c1-8-2-4-9(5-3-8)15-7-10(13-14-15)11(16)6-12/h2-5,7H,6H2,1H3

InChI Key

DRBUAMBQPRCYBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.